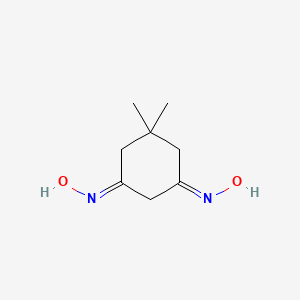

Dimedone Dioxime

Description

Evolution of Dimedone Dioxime within the Landscape of Organic and Analytical Chemistry

The parent compound, Dimedone, has a history of use as a reagent for the detection of aldehydes due to its ability to form crystalline derivatives. wikipedia.org this compound, as a derivative, has similarly found its place in chemical methodologies. Its evolution within organic chemistry is linked to its utility in the synthesis of complex organic molecules and heterocyclic compounds. chemimpex.comchemimpex.comchemicalbook.comresearchgate.netresearchgate.net In analytical chemistry, this compound has been recognized for its ability to react with carbonyl compounds, enabling their detection and quantification. chemimpex.comchemimpex.com This application is particularly valuable in quality control across various industries, including pharmaceuticals and food. chemimpex.comchemimpex.com The compound's stability and reactivity contribute to its continued use and exploration in these fields. chemimpex.comchemimpex.com

Fundamental Significance as a Versatile Reagent and Chelating Ligand

This compound's significance stems from its dual nature as both a versatile reagent and a chelating ligand. As a reagent, its hydroxylamine (B1172632) functional groups facilitate reactions with carbonyl compounds, leading to the formation of stable derivatives. chemimpex.comchemimpex.com This reactivity is central to its application in the detection and analysis of aldehydes and ketones. chemimpex.comchemimpex.com

Furthermore, the presence of the dioxime moiety allows this compound to act as a chelating agent. cymitquimica.com Compounds with a 1,3-oxime grouping are known to be good chelating agents, capable of forming stable complexes with various metal ions. cymitquimica.comijsr.net This ability to chelate metals is of interest in coordination chemistry and has potential applications in areas such as catalysis and the development of new materials. cymitquimica.comijsr.net Studies have explored the synthesis and characterization of metal complexes derived from dimedone derivatives, highlighting their potential as ligands. ijsr.netresearchgate.net

Strategic Overview of Primary Academic Research Disciplines Centered on this compound Investigations

Academic research involving this compound is primarily focused on several key disciplines:

Analytical Chemistry: Investigations center on its use as a reagent for the detection and quantification of carbonyl compounds in various matrices, including environmental samples and food products. chemimpex.comchemimpex.com This includes its application in quality control processes. chemimpex.comchemimpex.com

Organic Synthesis: Researchers explore its role in the synthesis of complex organic molecules, including pharmaceutical intermediates and a wide variety of heterocyclic compounds. chemimpex.comchemimpex.comresearchgate.netresearchgate.net Its use as a building block in the design and synthesis of heterocycles is a notable area of study. researchgate.netresearchgate.net

Coordination Chemistry: Research focuses on the synthesis and characterization of metal complexes formed with this compound, investigating its chelating properties and the potential applications of these complexes, such as in catalysis or as potential therapeutic agents. cymitquimica.comijsr.netresearchgate.net Studies have been conducted on its complexes with transition metals like cobalt. ijsr.net

Biochemical Research: The compound is utilized in various biochemical assays, aiding in the study of enzyme activities and metabolic pathways. chemimpex.com

These research areas underscore the multifaceted utility of this compound and its continued importance in advancing chemical knowledge and applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(5E)-5-hydroxyimino-3,3-dimethylcyclohexylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-8(2)4-6(9-11)3-7(5-8)10-12/h11-12H,3-5H2,1-2H3/b9-6-,10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCDZDUOXAORNG-LFPVQMOXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO)CC(=NO)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C/C(=N\O)/C/C(=N/O)/C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimedone Dioxime

Classical and Modern Preparation Routes from 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

The most common approach to synthesizing Dimedone dioxime is the reaction of Dimedone with hydroxylamine (B1172632) derivatives. Dimedone itself is typically prepared from mesityl oxide and diethyl malonate through a sequence involving Michael addition, Dieckmann cyclization, hydrolysis, and decarboxylation. wikipedia.orged.gov

Established Conversion Strategies to Bis-oxime Functionality via Hydroxylamine Derivatives

The established method for converting Dimedone to this compound involves the condensation reaction between the carbonyl groups of Dimedone and hydroxylamine or its salts, such as hydroxylamine hydrochloride. This reaction typically takes place in a suitable solvent, often in the presence of a base to neutralize the acid generated when using hydroxylamine hydrochloride. google.comijsr.net The reaction proceeds through the formation of an oxime at each carbonyl center of the cyclic diketone.

A general procedure involves adding Dimedone to a solution containing hydroxylamine hydrochloride and an alkaline reagent in a polar organic solvent. google.com The condensation reaction yields 5,5-dimethyl-1,3-cyclohexanedione dioxime. google.com

Exploration of Catalytic Enhancements and Optimized Conditions in Dioxime Formation

While the reaction between Dimedone and hydroxylamine is a standard method, research explores catalytic enhancements and optimized conditions to improve reaction efficiency, yield, and selectivity. Although specific catalysts solely for the dioxime formation of Dimedone were not extensively detailed in the search results, studies on related oxime formations and reactions involving Dimedone suggest potential areas for exploration.

Catalysts and optimized conditions have been investigated for reactions involving Dimedone to synthesize various derivatives, such as polyhydroquinolines and octahydroxanthenes. These studies have utilized catalysts like sulfonic acid functionalized nanoporous silica, ionic liquids, and metal nanoparticles under varying conditions including solvent-free environments and different temperatures. chemmethod.comscirp.org Such research indicates the potential for applying similar catalytic approaches or optimizing parameters like temperature, solvent, and reactant ratios to the specific dioxime formation of Dimedone to enhance the process.

Novel Synthetic Pathways and Reaction System Design for Improved Yields and Selectivity

Novel synthetic pathways for this compound specifically were not prominently featured in the search results. However, research into the reactivity of Dimedone in multicomponent reactions and with various catalysts points towards potential avenues for developing new routes. Dimedone's reactive methylene (B1212753) group makes it a versatile building block in organic synthesis. ijsr.net

While not directly focused on the dioxime, studies on the synthesis of other Dimedone derivatives, such as spiro dihydrofurans and pyrimido benzimidazolones, using different catalysts and reaction systems (e.g., microwave irradiation, ionic liquids) highlight the potential for designing novel systems for dioxime synthesis. researchgate.net Exploring different reaction media, activating agents, or multi-component approaches involving Dimedone could lead to improved yields and selectivity for this compound.

Integration of Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to reduce environmental impact. researchgate.net For the synthesis of this compound, integrating green chemistry principles involves considering factors such as the choice of solvent, reducing waste, and using more environmentally friendly reagents and catalysts.

While direct studies on the "green synthesis" of this compound were not extensively found, research on green approaches for synthesizing other Dimedone derivatives provides relevant insights. For instance, studies have explored solvent-free conditions, the use of water as a solvent, and recyclable catalysts in reactions involving Dimedone. chemmethod.comscielo.org.cofrontiersin.org

Using water as a solvent or implementing solvent-free reaction conditions for the dioxime formation would align with green chemistry principles by reducing or eliminating the need for organic solvents. scielo.org.co The development of recyclable heterogeneous catalysts for the oximation reaction could also contribute to a more sustainable process by allowing for catalyst recovery and reuse, minimizing waste generation. chemmethod.comfrontiersin.org

Coordination Chemistry of Dimedone Dioxime and Its Analogues

Theoretical Principles of Dioxime Ligand Chelation with Transition Metal Centers

Dioxime ligands are well-known for their ability to chelate with transition metal ions. Chelation involves the formation of a complex in which a ligand coordinates to a central metal atom or ion through multiple donor atoms, forming a ring structure. libretexts.org In the case of vicinal dioximes, the two nitrogen atoms of the oxime groups are typically the primary donor atoms, leading to the formation of stable five-membered rings with the metal center. uobabylon.edu.iq This multidentate coordination results in a "chelate effect," which generally enhances the thermodynamic stability of the resulting metal complexes compared to complexes formed with monodentate ligands. libretexts.org

The coordination behavior of dioximes can be influenced by factors such as the nature of the metal ion, its oxidation state, steric interactions between ligands, and electronic interactions between the metal and the ligands. uni-siegen.deumb.edu Dioximes can act as neutral or anionic ligands depending on the reaction conditions and the presence of a base, which can deprotonate the hydroxyl groups of the oximes. run.edu.ng The resulting complexes often exhibit specific coordination numbers and geometries, which are determined by the electronic configuration of the metal center and the steric requirements of the ligand. uni-siegen.deumb.edu

Synthetic Strategies for Transition Metal Complexes with Dimedone Dioxime

The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the this compound ligand in a suitable solvent. uobabylon.edu.iqijsr.net The reaction conditions, such as solvent, temperature, reaction time, and the molar ratio of metal to ligand, can influence the composition, structure, and yield of the resulting complexes. uobabylon.edu.iqijsr.net

Complexation with Divalent and Multivalent Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Fe(II), Mn(II), Zn(II), Cd(II), Pd(II), Pt(II), U(VI))

This compound and its analogues have been shown to form complexes with a range of divalent and multivalent transition metal ions. Studies have reported the synthesis and characterization of complexes involving metal ions such as Co(II), Ni(II), Cu(II), Fe(II), Mn(II), Zn(II), Cd(II), Pd(II), Pt(II), and U(VI). researchgate.netwildlife-biodiversity.comajol.infosamipubco.comrsc.orgscirp.org

For instance, cobalt complexes have been synthesized by reacting cobalt acetate (B1210297) dihydrate with this compound derivatives in methanol (B129727) under reflux conditions. ijsr.net The resulting complexes were obtained as solid products with varying yields. ijsr.net Similarly, complexes with Ni(II), Cu(II), Zn(II), and Cd(II) have been prepared using related synthetic approaches involving the reaction of metal salts with dimedone-derived ligands. wildlife-biodiversity.comajol.infosamipubco.comscirp.org The stoichiometry of the metal-ligand complexes can vary, with reported metal-to-ligand ratios including 1:1:1 (in mixed ligand complexes) and 1:2. wildlife-biodiversity.comsamipubco.com

Investigation of Coordination Modes and Resulting Geometric Configurations

The coordination modes of this compound and its analogues with metal ions can vary, leading to different geometric configurations in the resulting complexes. Dioximes can coordinate through the nitrogen atoms of the oxime groups. uobabylon.edu.iq In some cases, other donor atoms present in modified dimedone ligands, such as oxygen from carbonyl or hydroxyl groups, can also participate in coordination. researchgate.netresearchgate.net

The resulting complexes exhibit a variety of geometries, with common configurations including square planar, tetrahedral, and octahedral. researchgate.netwildlife-biodiversity.comsamipubco.comrsc.orgscirp.orgresearchgate.net For example, square planar geometry is often observed for d8 ions like Ni(II), Pd(II), and Pt(II), as well as for some Cu(II) complexes. researchgate.netsamipubco.comrsc.orgwhiterose.ac.uklibretexts.org Tetrahedral geometry has been reported for some Co(II) and Zn(II) complexes. researchgate.netsamipubco.comrsc.org Octahedral configurations are frequently proposed for complexes with metal ions such as Fe(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II), and U(VI), often involving coordination of solvent molecules like water to complete the coordination sphere. researchgate.netwildlife-biodiversity.comsamipubco.comscirp.orgresearchgate.net Five-coordinate geometries, such as square pyramidal or trigonal bipyramidal, are also possible, although less common than four- and six-coordinate structures. libretexts.orgrsc.org

Research findings indicate that the specific geometric configuration is influenced by the metal ion, its oxidation state, and the steric and electronic properties of the ligand. uni-siegen.deumb.edu

Comprehensive Spectroscopic and Analytical Characterization of Metal Complex Structures

Spectroscopic and analytical techniques are crucial for confirming the formation of metal complexes with this compound and elucidating their structures.

Vibrational Spectroscopic (FT-IR) Investigations of Ligand-Metal Bonding

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for investigating the bonding between the this compound ligand and metal centers. Changes in the vibrational frequencies of specific functional groups upon complexation provide evidence of coordination. mdpi.com

For this compound and its derivatives, key IR bands include those corresponding to the O-H stretching vibrations of the oxime groups, the C=N stretching vibrations of the oxime groups, and potentially C=O stretching vibrations if the ligand is derived from dimedone itself and the carbonyl group is involved in coordination or affected by it. ijsr.netresearchgate.net Upon complexation, shifts in the C=N stretching frequency can indicate coordination through the nitrogen atom. ijsr.netresearchgate.net Changes in the O-H stretching bands, such as broadening or disappearance, can suggest deprotonation of the oxime hydroxyl groups and coordination through oxygen, or involvement in hydrogen bonding within the complex. ijsr.netresearchgate.net The appearance of new bands in the lower wavenumber region (< 500 cm-1) can be attributed to the formation of metal-nitrogen (M-N) and/or metal-oxygen (M-O) bonds. run.edu.ngmdpi.com

Studies on metal complexes of dimedone derivatives have shown shifts and changes in intensity of characteristic bands in the IR spectra compared to the free ligands, confirming coordination to the metal center. ijsr.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Complex Architectures (1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, provides detailed information about the structural changes in the ligand upon complexation and helps in the elucidation of the complex architecture. ijsr.netresearchgate.net

1H NMR spectra of this compound complexes can show changes in the chemical shifts and multiplicities of signals corresponding to the protons of the ligand. ijsr.netresearchgate.net The signal for the oxime O-H protons, typically observed as a singlet in the free ligand, may disappear or shift significantly upon deprotonation and coordination to the metal ion. ijsr.net Shifts in the signals of protons on carbon atoms adjacent to the coordinating nitrogen or oxygen atoms also provide evidence of complex formation. ijsr.net

13C NMR spectroscopy can reveal changes in the electronic environment of the carbon atoms in the ligand upon coordination. research-solution.comchemicalbook.comresearchgate.net Shifts in the signals of carbon atoms involved in coordination, such as the imine carbon (C=N) and adjacent carbon atoms, can be observed. chemicalbook.com The number and positions of signals in the 13C NMR spectrum can also help confirm the symmetry and structure of the metal complex. chemicalbook.comresearchgate.net

Both 1H and 13C NMR spectroscopic data, in conjunction with other analytical techniques, are essential for the comprehensive structural characterization of this compound metal complexes. ijsr.netresearchgate.net

Electronic Absorption (UV-Vis) Spectroscopy for D-Orbital Interactions and Electronic Transitions

Electronic absorption spectroscopy, specifically UV-Vis spectroscopy, is a valuable tool for investigating the electronic structure and transitions within coordination compounds, including those formed with this compound and its analogues. libretexts.orgspectroscopyonline.com UV-Vis spectra can provide information about d-d transitions and charge transfer bands, which are indicative of metal-ligand interactions and the electronic environment of the metal center. scirp.orglibretexts.orguomustansiriyah.edu.iq

In transition metal complexes, electronic transitions can occur between split d orbitals (d-d transitions) or involve the transfer of electrons between metal and ligand orbitals (charge transfer transitions). libretexts.orguomustansiriyah.edu.iq D-d transitions typically result in relatively weak absorption bands in the visible region of the spectrum and are observed for metal ions with d¹ to d⁹ configurations. libretexts.org Charge transfer bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), are generally more intense and can appear in the UV or visible regions. scirp.orglibretexts.orguomustansiriyah.edu.iq The position and intensity of these bands are influenced by the nature of the metal ion, the ligand field strength, and the geometry of the complex. fiveable.me

Studies on vicinal dioxime complexes have shown that electronic absorption bands in the UV/Visible region can be attributed to MLCT, LMCT, and d-d electronic transitions involving metal-based orbitals. scirp.org For instance, in some 3d metal(II) glyoxime (B48743) complexes, the most intense absorption bands have been characterized, with their nature (LMCT, MLCT, or a mixture) determined by orbital composition analysis. scirp.org The UV-Vis spectra of vic-dioxime ligands and their metal complexes typically show absorption bands in the UV region (200-400 nm) attributed to π→π* and n→π* transitions within the ligand, particularly involving the aromatic rings and C=N groups. researchgate.net Upon complexation, shifts in these bands and the appearance of new bands in the visible region can indicate coordination to the metal center and provide insights into the electronic structure of the complex. researchgate.net

Mass Spectrometry (LC-MS) in Coordination Compound Identification and Purity Assessment

Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS), is a powerful technique for the identification and purity assessment of coordination compounds, including those involving this compound and its analogues. selcuk.edu.trresearchgate.net LC-MS provides both chromatographic separation and mass analysis, allowing for the separation of complex mixtures and the determination of the molecular weight of the components. nih.gov

Electrospray ionization (ESI) mass spectrometry is commonly used for the characterization of vic-dioxime ligands and their metal complexes. selcuk.edu.trtubitak.gov.tr This technique can provide molecular ion peaks ([M]+ or [M+H]+) that confirm the molecular weight of the synthesized compounds. selcuk.edu.trtubitak.gov.tr Fragmentation patterns observed in the mass spectra can also provide structural information. tubitak.gov.tr

LC-MS is particularly useful for assessing the purity of synthesized coordination compounds by separating impurities from the target complex. The mass spectrum of each separated component can then be analyzed to identify its molecular weight and potentially its structure. This hyphenated technique allows for the confirmation of the metal-ligand ratio in the complex based on the observed molecular ion peak and fragmentation. selcuk.edu.trresearchgate.net

Advanced X-ray Crystallography for Definitive Structural Determination

For vicinal dioxime complexes, X-ray crystallography has been crucial in confirming their typical square planar geometry around the metal center, often stabilized by intramolecular hydrogen bonds. dergipark.org.tr It can distinguish between different geometrical isomers (e.g., anti-, amphi-, and syn-) that may form depending on the orientation of the oxime groups. iucr.org

X-ray diffraction studies provide detailed structural parameters that are essential for understanding the coordination environment of the metal ion and the conformation of the ligand within the complex. uni-ulm.denih.gov This technique has been used to characterize the crystal packing and intermolecular interactions, such as hydrogen bonding, which play a significant role in the solid-state structure and properties of these complexes. iucr.orgcognizure.com For example, X-ray crystallography has been used to determine the crystal structure of nickel(II) complexes of oxamide (B166460) oxime derivatives, clarifying structural details and confirming proposed structures. iucr.org

Theoretical and Computational Approaches to Metal-Dioxime Interactions and Complex Stability

Theoretical and computational methods, particularly Density Functional Theory (DFT), are extensively used to complement experimental studies on metal-dioxime interactions and to investigate complex stability, electronic structure, and bonding characteristics. scirp.orgdergipark.org.trresearchgate.net These approaches provide valuable insights into the properties of these complexes at the molecular level.

Density Functional Theory (DFT) in Complex Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) is a widely employed computational method for optimizing the geometries of metal complexes and predicting their electronic structures. scirp.orgdergipark.org.trusd.edu DFT calculations can determine stable molecular geometries by minimizing the total energy of the system. researchgate.net This is particularly useful for understanding the preferred coordination geometries of metal-dioxime complexes, such as the square planar arrangement commonly observed for d⁸ metal ions. dergipark.org.trscirp.orgdergipark.org.tr

DFT also allows for the prediction of electronic properties, including molecular orbitals, charge distribution, and spectroscopic parameters. scirp.orgusd.edumdpi.com Studies using DFT have investigated the nature of metal-ligand bonding, revealing insights into sigma donation and pi back-bonding interactions. researchgate.nettdl.org DFT calculations can also predict electronic transitions and assist in the assignment of bands in electronic absorption spectra. scirp.orgrsc.org For instance, DFT and TD-DFT calculations have been used to study the structural and spectral properties of 3d metal(II) glyoxime complexes, attributing electronic absorption bands to different types of transitions. scirp.org

Computational Modeling of Metal-Ligand Bonding Characteristics and Energetics

Computational modeling, often utilizing DFT, is employed to study the characteristics and energetics of metal-ligand bonding in this compound complexes and their analogues. These calculations can quantify the strength of metal-ligand interactions and evaluate the thermodynamic stability of the complexes. scirp.orgscispace.com

Parameters such as binding energies and interaction energies are calculated to assess the feasibility of complex formation and the relative stability of different complexes. scirp.orgscispace.com Computational studies have revealed that factors like intramolecular hydrogen bonding significantly contribute to the stability of planar dioxime complexes. scirp.org Natural population analysis (NPA) is a computational technique used to analyze charge distribution and investigate ligand-to-metal charge transfer in these complexes. scirp.org

Computational modeling can also explore the nature of the chemical bonds, including their covalent and ionic character. dalalinstitute.com By analyzing molecular orbitals and electron density distribution, researchers can gain a deeper understanding of how the ligand interacts with the metal center. scirp.orgresearchgate.net For example, computational studies on bis(dimethylglyoximato) complexes of group 10 metals have investigated the structural and bonding characteristics using DFT and natural bond orbital analysis. researchgate.netresearchgate.net

Analytical Chemistry Applications of Dimedone Dioxime

Mechanistic Role as a Selective Reagent for Carbonyl Compound Detection and Quantification

Dimedone dioxime acts as a selective reagent for aldehydes and ketones due to the presence of its hydroxylamine (B1172632) functional groups. chemimpex.com The reaction involves the condensation of the carbonyl group (C=O) with the amino group (-NH2) of the hydroxylamine moiety in this compound, forming a stable oxime derivative (C=N-OH). This reaction is a classic example of nucleophilic addition followed by elimination of water. The selectivity arises from the specific chemical environment provided by the dimedone structure, which influences the reactivity of the oxime groups towards carbonyl functionalities. This reaction allows for the conversion of volatile or less detectable carbonyl compounds into more stable and easily measurable derivatives. The formation of crystalline derivatives with distinct melting points was historically used to distinguish between different aldehydes. wikipedia.org

Development of Derivatization Strategies Employing this compound for Enhanced Analytical Sensitivity

Derivatization with this compound is a common strategy to enhance the sensitivity of analytical methods for carbonyl compounds. chemimpex.com By converting carbonyls into their corresponding oximes, properties such as detectability by specific detectors (e.g., UV-Vis, MS) can be improved. This is particularly useful for analytes that lack strong chromophores or are not easily ionized.

Method Development and Validation in Advanced Chromatographic and Spectrophotometric Techniques

This compound derivatives can be analyzed using various advanced analytical techniques, including HPLC and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Methodologies for Dioxime Derivatives

HPLC is a widely used technique for the separation and quantification of various compounds. This compound derivatives, being generally more polar than their parent carbonyl compounds, can be separated using appropriate HPLC columns and mobile phases. The enhanced UV-Vis absorption or the ability to be coupled with sensitive detectors like mass spectrometers makes HPLC a suitable technique for the analysis of these derivatives. While specific HPLC methodologies for this compound derivatives were not detailed in the provided results, the use of HPLC for the determination of other carbonyl derivatives like 2,4-dinitrophenylhydrazones has been reported, indicating the feasibility of applying HPLC to analyze this compound derivatives as well. acs.org Research on metal complexes derived from dimedone derivatives also mentions characterization using LC-MS techniques, highlighting the compatibility of these compounds with liquid chromatography coupled with mass spectrometry. ijsr.net

Ultraviolet-Visible (UV-Vis) Spectrophotometric Assays for Target Analyte Quantification

The formation of oxime derivatives can lead to changes in the UV-Vis absorption spectrum compared to the parent carbonyl compounds. These changes can be exploited for the spectrophotometric quantification of the derivatized analytes. UV-Vis spectrophotometry is a relatively simple and cost-effective technique. By measuring the absorbance of the this compound derivatives at specific wavelengths, the concentration of the original carbonyl compound can be determined. The search results mention the use of UV-Vis spectrophotometry for studying the optical properties of metal complexes derived from dimedone derivatives, indicating that these compounds exhibit measurable absorption in the UV-Vis range. researchgate.netresearchgate.net Historically, the detection and spectrophotometric determination of certain metal ions with this compound has also been reported. ijsr.net This suggests that the chromophoric properties of this compound and its derivatives are amenable to UV-Vis analysis.

Integration with Other Hyphenated Analytical Techniques

While the broader applications of dimedone and its derivatives in analytical chemistry are established, the specific integration of this compound with hyphenated analytical techniques, such as GC-MS or LC-MS, is primarily observed in its role as a derivatization agent or as part of studies involving metal complex formation analyzed by such techniques.

Research indicates that dimedone derivatives, including potentially this compound or related structures, can be employed as derivatization agents to enhance the detectability of certain compounds in LC-MS/MS analysis. For instance, dimedone itself has been used to form heterocyclic derivatives with aldehydes via the Hantzsch reaction, making them suitable for analysis by LC-MS/MS with APCI or ESI ionization nih.gov. These dimedone derivatives have been shown to produce strong [M+H]+ ions in positive ion mode nih.gov. Studies have demonstrated the separation and detection of dimedone derivatives of short-chain aldehydes using LC-MS nih.gov.

Furthermore, this compound's ability to form complexes with metal ions cymitquimica.com can be relevant to hyphenated techniques when these complexes are the subject of analysis. For example, metal complexes derived from dimedone derivatives have been characterized using techniques including LC-MS ijsr.net. In one study, cobalt complexes synthesized from oxime derivatives, which were themselves derived from dimedone and aromatic aldehydes, were characterized using LC-MS, among other spectroscopic methods ijsr.net. The LC-MS spectra provided information about the molecular weight and fragmentation patterns of these metal complexes ijsr.net.

The use of derivatization agents in LC-MS, including those structurally related to dimedone, is a common strategy to improve ionization efficiency and fragmentation patterns, thereby enhancing sensitivity and selectivity in the analysis of various compounds, such as aldehydes and ketones ddtjournal.comnih.gov. While direct, extensive literature specifically detailing the routine integration of this compound itself as a detector or stationary phase component within hyphenated systems is not prominently highlighted in the search results, its role in derivatization for MS-based analysis and the characterization of its metal complexes using LC-MS represent key areas of its intersection with hyphenated analytical techniques.

Advanced Organic Transformations and Synthetic Utility of Dimedone Dioxime

Participation of Dioxime Functional Groups in Multi-Component Organic Reactions (MCRs)

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single vessel, leading to the formation of complex molecules in an atom-economical manner researchgate.netsci-hub.se. Dimedone dioxime, with its reactive oxime functionalities, participates effectively in various MCRs, contributing to the diversity of the synthesized products.

While the provided search results primarily discuss the use of dimedone (the diketone precursor) in MCRs researchgate.netsci-hub.sefrontiersin.orgfrontiersin.orgresearchgate.net, the dioxime derivative, this compound, can also be involved in such reactions, often as a nucleophile or a building block for constructing nitrogen-containing heterocycles. The dioxime groups can undergo condensation reactions with carbonyl compounds or other electrophiles, facilitating the formation of new bonds within the MCR cascade.

Research findings highlight the application of dimedone in MCRs for synthesizing various heterocyclic scaffolds, such as tetrahydrobenzo[α]xanthen-11-ones and polyhydroacridines researchgate.net. Although direct examples of this compound in MCRs are less explicitly detailed in the immediate search results, the inherent reactivity of dioximes suggests their potential participation in similar reaction systems, particularly those involving carbonyl compounds or activated methylene (B1212753) groups. The dioxime functionality can act as a dinucleophile or undergo transformations like cyclocondensation within an MCR context, leading to diverse heterocyclic structures.

Strategic Applications in the Construction of Diverse Complex Molecular Architectures

This compound serves as a strategic building block in the construction of diverse complex molecular architectures. Its ability to participate in various reactions, including condensation, cyclization, and potentially Michael additions (after conversion or in related forms), allows for the assembly of intricate structures.

The use of dimedone and its derivatives as precursors for synthesizing pharmaceutically active heterocyclic compounds is well-documented chemimpex.comresearchgate.netresearchgate.netnih.govnih.gov. These complex molecules often feature fused ring systems and multiple functional groups, which are challenging to construct through linear synthetic routes. This compound, with its bifunctional nature, can be incorporated into synthetic strategies to rapidly build molecular complexity.

For example, the synthesis of annulated compounds with potential antitumor activities has been achieved starting from arylhydrazones of dimedone researchgate.netnih.gov. While not directly using this compound, this illustrates the strategic use of dimedone-derived structures in constructing complex architectures with biological relevance. The dioxime could potentially be used to introduce or modify nitrogen-containing functionalities within such complex frameworks.

| Entry | Dimedone Derivative | Reactants | Product Class | Example Yield (%) | Reference |

| 1 | Dimedone | Aldehyde, Amine | Acridine | Excellent | |

| 2 | Dimedone | Arylaldehyde | Benzylidene derivative | Excellent | scholarsresearchlibrary.com |

| 3 | Dimedone derivative | Arylhydrazone | Fused Heterocycles | - | researchgate.netnih.gov |

This table format demonstrates how research findings on the synthetic utility of dimedone derivatives, including those closely related to this compound, are typically presented.

Computational and Mechanistic Studies on Dimedone Dioxime Reactivity

Elucidation of Reaction Mechanisms via Theoretical Calculations

Theoretical calculations, such as those based on quantum chemistry, play a crucial role in understanding the step-by-step processes involved in chemical reactions. While specific computational studies on the ozonolysis pathways of dimedone precursors leading directly to dimedone dioxime were not found in the provided snippets, computational methods have been successfully applied to study ozonolysis mechanisms of other compounds, such as alkenes researchgate.net. These studies often involve calculating the energies of reactants, transition states, intermediates, and products to map out the most favorable reaction pathways researchgate.net.

Mechanistic studies on dimedone derivatives reacting with other species provide relevant examples of how theoretical calculations are used to elucidate reaction mechanisms in systems related to this compound. For instance, computational studies have investigated the mechanism of the reaction between dimedone derivatives and sulfenic acids acs.orgacs.org. These studies utilized computational methods to explore different reaction channels and identify key intermediates and transition states involved in the formation of reaction products acs.org. Such approaches can reveal subtle details about bond formation and breaking, charge distribution, and energy barriers that are difficult to obtain solely through experimental methods.

Computational Exploration of Transition States and Reaction Pathways for Dioxime Formation and Reactions

Computational chemistry is a powerful tool for exploring the transition states and reaction pathways involved in chemical transformations, including the formation and reactions of dioximes like this compound. Transition states represent the highest energy points along a reaction coordinate, and their characterization is essential for understanding reaction rates and selectivities acs.org.

Studies on the reaction of cysteine sulfenic acid with dimedone, a related system, demonstrate the application of computational methods to explore transition states and reaction pathways acs.org. These calculations investigated the mechanism of addition, considering different possible transition state structures, including those involving intramolecular hydrogen bonding and the participation of solvent molecules like water acs.org. The computational results indicated that the inclusion of water molecules in the transition state could lower the activation barrier for the reaction, highlighting the importance of solvation effects in determining reaction pathways acs.org.

Applying similar computational methodologies to the formation of this compound from its precursors (e.g., dimedone and hydroxylamine) or its subsequent reactions (e.g., complex formation with metal ions) could provide detailed insights into the involved transition states, activation energies, and preferred reaction routes.

Quantum Chemical Prediction of Novel Reactivity Modalities and Electronic Properties

Quantum chemical calculations can predict various electronic properties of molecules, such as molecular orbitals, charge distribution, and electrostatic potential, which are directly related to their reactivity researchgate.netacs.org. These predictions can offer insights into potential reaction sites and the types of interactions a molecule is likely to undergo.

While specific quantum chemical predictions for novel reactivity modalities of this compound were not detailed in the provided snippets, the known reactivity of this compound in forming colored complexes with metal ions like cobalt, nickel, and copper is a manifestation of its electronic structure and coordination properties researchgate.net. Quantum chemical calculations could be used to investigate the electronic factors that govern this complex formation, such as the nature of the lone pairs on the nitrogen and oxygen atoms of the oxime groups and their interaction with metal cations.

Furthermore, computational studies could predict other potential reactivity patterns, such as susceptibility to nucleophilic or electrophilic attack, redox behavior, and the ability to participate in other types of reactions, based on calculated electronic descriptors like frontier molecular orbital energies (HOMO and LUMO) and partial atomic charges. The application of quantum chemistry to related systems researchgate.netacs.org suggests that these methods are suitable for exploring the electronic structure and predicting the reactivity of this compound.

Future Research Trajectories for Dimedone Dioxime Chemistry

Investigation of Novel Synthetic Pathways and Advanced Reagents for Dioxime Generation

Future research will likely focus on developing more efficient, sustainable, and selective synthetic routes to dimedone dioxime and its derivatives. This includes exploring greener chemical processes and utilizing novel catalysts and reagents. The synthesis of complex organic molecules often utilizes dimedone as a versatile scaffold, and developing improved methods for converting dimedone to its dioxime form is a relevant area of study. chemimpex.comnih.govresearchgate.net

Current synthetic approaches to dimedone derivatives often involve multicomponent reactions and various catalysts, including heterogeneous catalysts. researchgate.netresearchgate.net Future work could investigate the application of similar strategies specifically for the dioxime formation, potentially leading to reduced reaction times, milder conditions, and higher yields. The exploration of advanced reagents for oximation, beyond traditional hydroxylamine (B1172632) hydrochloride, could also offer improved control over selectivity and reduce unwanted side reactions. ijsr.net For instance, research into novel iodonium (B1229267) ylides derived from dimedone has shown their utility as reagents in the synthesis of other heterocyclic compounds, suggesting potential for similar advancements in dioxime synthesis. rsc.org

Data Table: Potential Areas for Synthetic Innovation

| Research Area | Potential Benefits | Key Challenges |

| Green Chemistry Approaches | Reduced waste, lower energy consumption, safer solvents | Maintaining reactivity and selectivity |

| Novel Catalysts (e.g., heterogeneous) | Improved efficiency, recyclability, milder conditions | Catalyst design and stability |

| Advanced Oximating Reagents | Enhanced selectivity, fewer byproducts | Reagent synthesis and handling |

| Flow Chemistry Techniques | Improved control, scalability, safety | Adaptation of reaction conditions |

Exploration of New Coordination Architectures and Functional Metal-Dioxime Complexes

The ability of vic-dioximes to act as chelating ligands for transition metals is well-established, leading to the formation of various coordination complexes with diverse geometries and potential applications. ijsr.netiucr.orgpnas.orgacs.orgresearchgate.netresearchgate.net Future research will likely delve into synthesizing novel metal complexes utilizing this compound, exploring different metal ions, oxidation states, and co-ligands to create complexes with tailored properties.

Areas of investigation include the formation of new coordination architectures, such as multinuclear complexes, coordination polymers, and clathrochelate complexes, which can exhibit unique electronic, magnetic, and catalytic properties. iucr.orgresearchgate.netchimia.ch Studies on metal complexes of other dioximes have demonstrated the formation of diverse structures, including discrete dinuclear and tetranuclear complexes, as well as polymeric chains. iucr.org The synthesis and characterization of this compound complexes with various transition metals (e.g., Co, Ni, Cu, Pd, Pt, Zn, Cd, Fe, Mn) are ongoing areas of research, with investigations into their structural, spectroscopic, and magnetic properties. ijsr.netresearchgate.netresearchgate.netajol.infowildlife-biodiversity.com Future work could focus on understanding the relationship between the complex structure and its functional properties, such as catalytic activity or electrochemical behavior. pnas.org

Data Table: Examples of Metal Ions Explored with Dioxime Ligands

| Metal Ion | Potential Coordination Geometries | Relevant Properties Explored (with dioximes) |

| Co(II/III) | Square planar, octahedral, clathrochelates | Catalysis (e.g., hydrogen evolution), magnetic |

| Ni(II) | Square planar, tetrahedral, octahedral | Catalysis, magnetic, structural |

| Cu(II) | Square planar, tetrahedral, polymeric | Structural, biological activity |

| Pd(II) | Square planar, polymeric | Catalysis, structural |

| Pt(II) | Square planar, polymeric | Catalysis, structural |

| Zn(II) | Tetrahedral, octahedral | Biological activity, structural |

| Cd(II) | Octahedral | Biological activity, structural |

| Fe(II/III) | Octahedral, clathrochelates | Catalysis, magnetic, structural |

| Mn(II) | Octahedral | Biological activity, structural |

Integration of this compound Derivatives into Functional Materials Science

The incorporation of this compound and its derivatives into functional materials represents a promising avenue for future research. The unique structural and coordination properties of these compounds can be leveraged to develop materials with specific optical, electronic, catalytic, or sensing capabilities. chemimpex.commdpi.com

Future research could explore the use of this compound derivatives as building blocks for porous materials, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs) with applications in gas storage, separation, or catalysis. The integration of this compound into polymeric matrices or composite materials could lead to the development of novel sensors or responsive materials. mdpi.commdpi.com For example, modified cellulose (B213188) materials are being explored for various functional applications, and this compound derivatives could potentially be incorporated to impart new properties. mdpi.com Research into functional materials for chemical sensing highlights the importance of designing materials with specific molecular recognition capabilities, an area where tailored this compound derivatives could play a role. mdpi.com

Data Table: Potential Functional Material Applications

| Material Type | Potential Role of this compound Derivatives | Examples of Target Applications |

| Porous Materials (MOFs, COFs) | Linkers or nodes with tunable pore sizes and functionalities | Gas adsorption/separation, heterogeneous catalysis |

| Polymeric Composites | Functional additives to impart specific properties (e.g., sensing) | Chemical sensors, membranes |

| Thin Films and Coatings | Active components for optical or electronic devices | Chemoresponsive coatings, display technologies |

| Nanomaterials | Surface modification agents, components of nanostructures | Catalysts, drug delivery systems (conceptual), sensors |

Application of Advanced Computational Design for Rational Development of this compound Derivatives

Computational methods are becoming increasingly valuable tools in chemical research, enabling the rational design and prediction of molecular properties and reactivity. sintef.noresearchgate.netroyaldanishacademy.comkglakademi.dkafjbs.comresearchgate.net Future research on this compound will benefit significantly from the application of advanced computational design techniques.

This includes using methods such as Density Functional Theory (DFT) to study the electronic structure, reaction mechanisms, and spectroscopic properties of this compound and its complexes. mdpi.com Computational screening can be employed to identify promising new this compound derivatives with desired properties before undertaking experimental synthesis. Quantitative Structure-Activity Relationship (QSAR) modeling, which relates chemical structure to biological or chemical activity, can guide the design of derivatives for specific applications. mdpi.com Molecular docking and dynamics simulations can provide insights into the interactions of this compound derivatives with metal ions, biomolecules, or material surfaces. mdpi.com The integration of machine learning algorithms with computational chemistry can further accelerate the discovery and optimization of this compound-based systems. researchgate.netafjbs.com Research has demonstrated the use of QSAR and docking for designing new dimedone derivatives with potential biological activity, highlighting the power of these computational approaches. mdpi.com

Data Table: Computational Methods and Their Applications

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Studying electronic structure, reaction pathways, spectroscopic properties |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting properties based on structural features, guiding derivative design |

| Molecular Docking and Dynamics | Investigating interactions with metals, proteins, or materials |

| Machine Learning | Accelerating property prediction, optimizing synthesis/design |

| In Silico Screening | Identifying promising candidates for synthesis and testing |

Q & A

Q. What are the primary synthetic routes for Dimedone Dioxime, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via the reaction of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with hydroxylamine hydrochloride under acidic or neutral conditions. Key variables include:

- Molar ratios : Excess hydroxylamine (1.5–2.0 equivalents) ensures complete conversion of the diketone to the dioxime .

- Temperature : Reactions conducted at 60–80°C in ethanol/water mixtures optimize yield (≥85%) while minimizing side products like mono-oxime derivatives.

- Workup : Recrystallization from ethanol or methanol enhances purity (>95%) .

Q. How does this compound function as a ligand in coordination chemistry, and what spectroscopic methods validate its binding modes?

this compound acts as a bidentate ligand, coordinating through its two oxime groups. Structural validation employs:

Q. What analytical techniques are used to quantify this compound in complex matrices (e.g., seawater)?

The Dimedone assay, adapted for aldehyde detection, uses UV-Vis spectroscopy (λ = 450 nm) with calibration curves (R² > 0.99). Ruggedness testing via Youden-Steiner methods confirms minimal interference from salts or organic matter in seawater matrices .

Advanced Research Questions

Q. How do discrepancies between elemental analysis and spectroscopic data for dioxime derivatives arise, and how can they be resolved?

Elemental analysis of dioxime derivatives (e.g., C: 52.1% vs. theoretical 53.8%) may deviate due to hydration or incomplete crystallization. Resolution strategies include:

Q. What experimental design principles apply when studying this compound’s reactivity in multi-step organic syntheses?

In telescoped processes (e.g., aminal formation followed by DIAD quenching), critical factors are:

- Stoichiometric control : Excess Dimedone (1.2–1.5 equivalents) ensures complete quenching of intermediates like DIAD, validated by HPLC tracking .

- Reaction time : Short durations (<2 hrs at 25°C) prevent retro-aldol side reactions .

Q. How does pH affect the stability of this compound in aqueous systems, and what degradation pathways dominate under acidic/basic conditions?

- Acidic conditions (pH < 4) : Protonation of oxime groups leads to hydrolysis, forming 5,5-dimethylcyclohexane-1,3-dione and hydroxylamine.

- Basic conditions (pH > 9) : Decomposition via Beckmann rearrangement generates nitriles or imines, detectable by GC-MS .

Q. What computational methods are used to predict this compound’s electronic properties for ligand design in cluster chemistry?

Density Functional Theory (DFT) calculations model:

- HOMO-LUMO gaps : ~3.2 eV, indicating redox activity suitable for transition-metal coordination .

- Charge distribution : Negative charge localized on oxime oxygen atoms (−0.45 e), favoring metal binding .

Data Analysis and Contradictions

Q. How should researchers address conflicting crystallographic and magnetic data for this compound-based Mn(II) clusters?

Observed discrepancies (e.g., antiferromagnetic coupling vs. crystallographic symmetry):

Q. What statistical approaches validate the reproducibility of Dimedone-based assays in environmental samples?

Use ANOVA to assess inter-laboratory variability:

- Repeatability : %RSD < 5% for triplicate measurements .

- Recovery tests : Spike seawater samples with known aldehyde concentrations (90–105% recovery validates accuracy) .

Q. How can researchers optimize ligand:metal ratios in this compound complexes to avoid polynuclear vs. mononuclear species?

Phase diagrams constructed from Job’s plot analyses identify:

- 1:1 stoichiometry : Predominates at low metal concentrations (<0.01 M), favoring mononuclear complexes.

- 2:1 or 3:1 ratios : Trigger oligomerization under solvothermal conditions (e.g., Mn₃ clusters) .

Methodological Guidance

Q. What protocols ensure ethical handling and disposal of this compound in laboratory settings?

- Waste management : Neutralize acidic/basic residues before disposal.

- Personal protective equipment (PPE) : Nitrile gloves and fume hoods mitigate dermal/ inhalation exposure risks .

Q. How to design a robust literature review framework for this compound applications in supramolecular chemistry?

Adopt PICOT criteria:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.